2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride is a heterocyclic compound characterized by its unique spiro structure, which incorporates a diazaspiro nonane framework with benzyl substituents. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. The dihydrochloride form indicates that the compound is protonated with hydrochloric acid, which can enhance its solubility and stability.
The compound is classified as a diazaspiro compound, which belongs to a broader category of nitrogen-containing heterocycles. These compounds are often studied for their pharmacological properties and potential applications in drug development. The synthesis of 2-benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride typically involves reactions of precursors containing spirocyclic structures and functional groups that facilitate the incorporation of benzyl moieties.
The synthesis of 2-benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride can be achieved through several methods, primarily focusing on cyclization reactions involving appropriate precursors. Common synthetic routes include:
These synthetic methods are crucial for producing 2-benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride in sufficient quantities for research and application.
The molecular structure of 2-benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride features a spirocyclic core consisting of two nitrogen atoms integrated into the nonane ring system. The presence of the benzyl group contributes to its lipophilicity and potential interaction with biological targets.
This structure allows for various chemical interactions, making it suitable for investigations into its pharmacological properties.
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride can participate in several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives for specific applications.
The mechanism of action for 2-benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride is primarily linked to its interaction with biological targets such as sigma receptors. Studies have shown that compounds containing the diazaspiro framework exhibit significant binding affinity to sigma receptors (S1R and S2R), which are implicated in various neurological processes.
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound's structure.
The physical properties of 2-benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to strong oxidizing agents or extreme pH levels.
The applications of 2-benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride span several scientific fields:
The 2,7-diazaspiro[3.5]nonane system is characterized by a spiro junction at the C3 carbon, connecting a pyrrolidine ring and a cyclobutane moiety. This architecture imposes significant steric constraints, forcing the molecule into a well-defined saddle-shaped conformation that minimizes off-target interactions while maximizing target engagement efficiency . The scaffold’s structural merit is evidenced by its presence in high-affinity sigma receptor ligands like AB21 (compound 5b) and AD186 (compound 4b), which exhibit single-digit nanomolar binding affinities (Ki(S1R) = 2.7–13 nM) . Critically, the protonatable nitrogens at positions 2 and 7 enable salt bridge formation with aspartate/glutamate residues in the S1R binding pocket, while the spirocyclic bridge provides vectors for hydrophobic substituents to access distinct subpockets .
Table 1: Structural Features and Receptor Affinities of Select 2,7-Diazaspiro[3.5]nonane Derivatives
Compound | Core Structure | Substituents | Ki S1R (nM) | Ki S2R (nM) | Functional Profile |
---|---|---|---|---|---|
4b (AD186) | 2,7-Diazaspiro[3.5]nonane | Benzyl + Phenethyl | 2.7 | 27 | S1R Agonist |
5b (AB21) | 2,7-Diazaspiro[3.5]nonane | Benzyl + Benzyl | 13 | 102 | S1R Antagonist |
8f (AB10) | Diazabicyclo[4.3.0]nonane | Heteroaryl | 10 | 165 | S1R Antagonist |
The scaffold’s versatility extends beyond sigma receptors. As a molecular mimic of ATP’s purine core, it serves as a hinge-binding motif in kinase inhibitors. The spirocyclic nitrogen atoms form hydrogen bonds with kinase hinge regions, while appended heteroaryl groups occupy hydrophobic pockets, yielding ligands with picomolar-to-nanomolar potencies against JAK3 and other oncokinases [3] [9]. Crystallographic studies confirm that the diazaspiro scaffold adopts a twist-boat conformation when bound to kinases, enabling optimal vector alignment for substituents to engage the P-loop or ribose pocket [9]. This adaptability underscores its value as a "three-dimensional toolkit" for addressing flatness in drug candidates.
The benzyl substitution at the N2 position of 2,7-diazaspiro[3.5]nonane is a deliberate strategy to exploit lipophilic pockets in target proteins. In sigma receptors, the benzyl group’s phenyl ring engages in π-stacking with Phe107 and Tyr103 in the S1R binding site, while the methylene linker provides flexibility to accommodate minor conformational shifts during receptor activation . This design is exemplified by compound 4b (2-benzyl-2,7-diazaspiro[3.5]nonane derivative), which exhibits dual S1R/S2R affinity (Ki = 2.7 nM and 27 nM, respectively) and functions as an S1R agonist in vivo—confirmed by its reversal of BD-1063-induced antiallodynia . Conversely, structural analogs lacking the benzyl group show >10-fold reduced affinity, highlighting its indispensability.
Table 2: Synthesis and Sourcing of 2-Benzyl-2,7-diaza-spiro[3.5]nonane Dihydrochloride
Property/Category | Details |
---|---|
Chemical Identifiers | CAS: 1965309-95-8 (dihydrochloride) [2] [4]; 2177265-01-7 (hydrochloride) [7] |
Molecular Formula | C₁₄H₂₂Cl₂N₂ (dihydrochloride) [2] [4] |
Molecular Weight | 289.24 g/mol [4] |
SMILES | [H]Cl.[H]Cl.N1(CC2=CC=CC=C2)CC3(CCNCC3)C1 [4] |
Key Suppliers | AK Scientific (Cat# 7453EA) [2]; BLD Pharm [4]; Aaron Chemicals (Cat# AR01FM4S) [7] |
Purity Specifications | ≥95% (AK Scientific) [2]; ≥98% (ChemScene) [8] |
The synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives typically employs Buchwald-Hartwig amination or reductive alkylation strategies. As illustrated in , tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate serves as a key intermediate. N-Boc deprotection followed by alkylation with benzyl bromide under basic conditions (e.g., K₂CO₃) yields the target compound, which is subsequently converted to the dihydrochloride salt for enhanced solubility and stability [4]. Alternative routes leverage ring-closing metathesis of diallylamine precursors, though this requires stringent anhydrous conditions [9]. The benzyl group’s synthetic versatility allows further derivatization—electron-withdrawing or -donating groups on the phenyl ring can fine-tune the compound’s electron density and LogP (predicted ~2.29) [8], optimizing it for blood-brain barrier penetration in neurotherapeutic applications.
Table 3: Synthetic Routes to 2,7-Diazaspiro[3.5]nonane Derivatives
Intermediate | Reaction Sequence | Key Reagents/Conditions | Application |
---|---|---|---|
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Buchwald-Hartwig amination → N-Boc deprotection → Alkylation | Pd₂(dba)₃, BINAP, NaO-t-Bu; TFA; BnBr, K₂CO₃ | Sigma receptor ligands |
7-Oxo-2-azaspiro[3.5]nonane | Cyclization of bis(2-haloethyl) ether → Reduction | KI, DMF, 70-100°C; LiAlH₄, -50-50°C | RSV/EGFR inhibitors |
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | Nucleophilic substitution → Cyclization | HCl, EtOH reflux | Kinase inhibitors [3] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1